

Benchmarking Synthesis Efficiency of CAS 134541-96-1: A Comprehensive Comparison Guide

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Compound of Interest

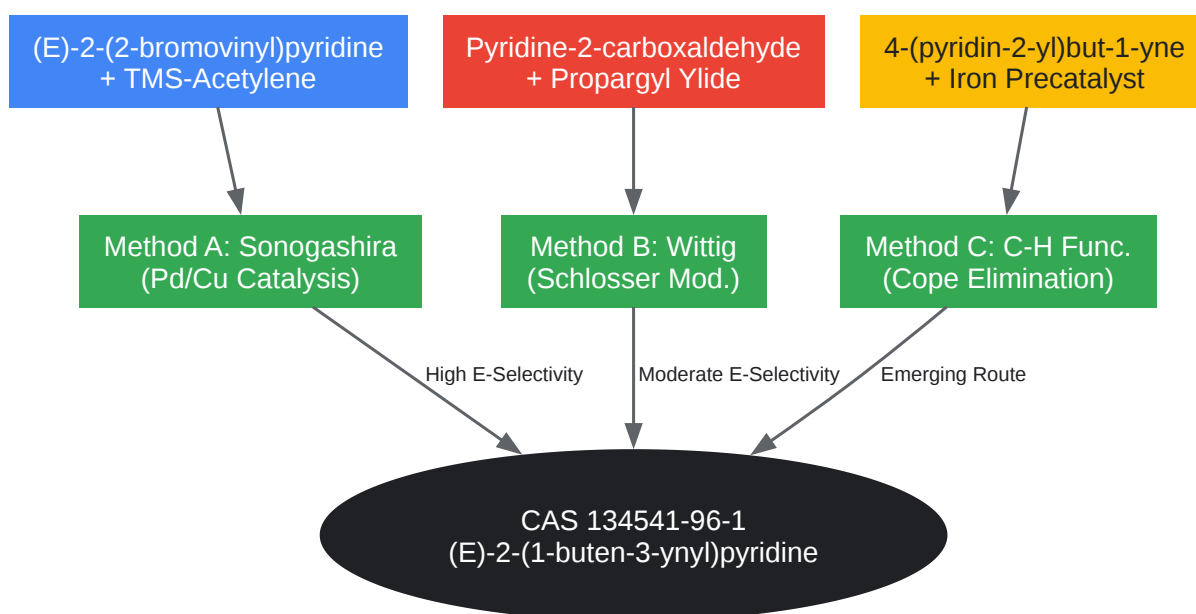
Compound Name:	Pyridine, 2-(1-buten-3-ynyl)-, (E)- (9CI)
CAS No.:	134541-96-1
Cat. No.:	B166673

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Executive Summary

As drug development and materials science increasingly rely on complex N-heterocycles, the efficient synthesis of conjugated 1,3-enynes has become a critical focal point[1]. CAS 134541-96-1, chemically identified as (E)-2-(1-buten-3-ynyl)pyridine, is a highly valuable building block utilized in the tandem annulation of enynes to form functionalized pyridine and pyrrole derivatives[2][3].

This guide provides an objective, data-driven benchmarking of three distinct synthetic methodologies for CAS 134541-96-1. As an application scientist, selecting the optimal route requires balancing stereochemical fidelity, atom economy, and scalability. We will evaluate the industry-standard Palladium-Catalyzed Sonogashira Cross-Coupling against the classic Wittig Olefination and a modern Iron-Catalyzed C–H Functionalization approach[4][5].



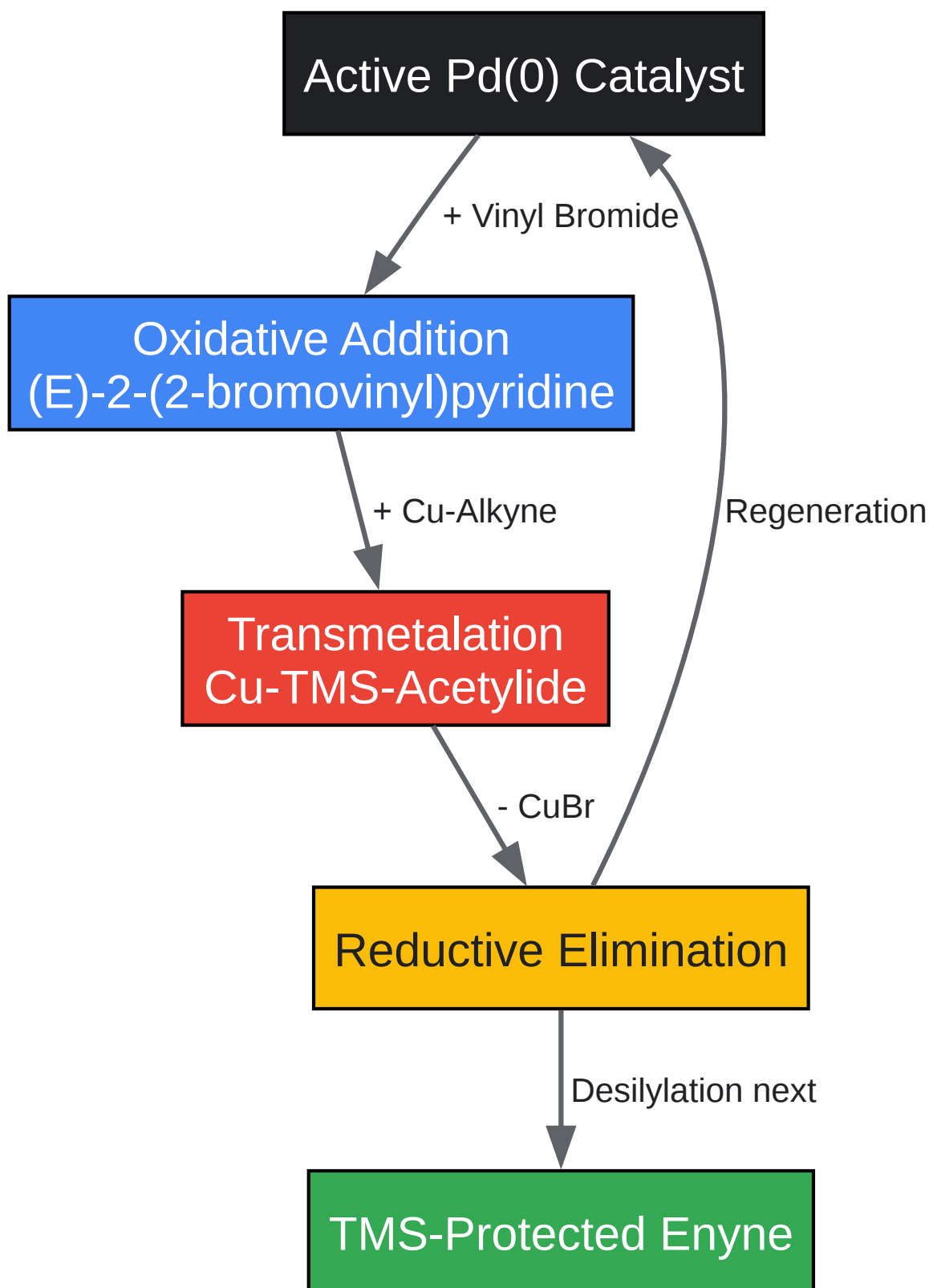
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Figure 1: Comparative synthetic pathways for CAS 134541-96-1.

Mechanistic Benchmarking & Causality

Method A: Palladium-Catalyzed Sonogashira Cross-Coupling (The Gold Standard)

The Sonogashira coupling is the premier method for synthesizing 1,3-enynes due to its mild conditions and configuration-retention stereospecificity[1]. To synthesize CAS 134541-96-1, we benchmark the coupling of (E)-2-(2-bromovinyl)pyridine with trimethylsilylacetylene (TMSA), followed by desilylation. Causality: The oxidative addition of Pd(0) to the vinyl bromide is highly stereoretentive. By utilizing a pre-formed (E)-vinyl halide, the geometric integrity is preserved throughout the transmetalation and reductive elimination steps, preventing the stereochemical leakage that plagues other methods[1]. The use of TMSA instead of volatile vinylacetylene gas drastically improves operational safety and yield.



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Figure 2: Mechanism of the stereoretentive Sonogashira cross-coupling.

Method B: Wittig Olefination via Schlosser Modification (The Carbonyl Approach)

This approach constructs the enyne by reacting pyridine-2-carboxaldehyde with a propargylic triphenylphosphorane ylide[5]. Causality: Standard Wittig reactions with unstabilized ylides predominantly yield (Z)-alkenes. Because CAS 134541-96-1 is the (E)-isomer[2], the reaction must be forced through the Schlosser modification. By adding phenyllithium (PhLi) at cryogenic temperatures, the intermediate betaine is deprotonated and allowed to equilibrate to the more thermodynamically stable threo-betaine, which upon protonation and elimination yields the (E)-alkene[5]. While mechanistically elegant, this route suffers from poor atom economy due to the generation of triphenylphosphine oxide waste.

Method C: Iron-Catalyzed Propargylic C–H Functionalization (The Modern Alternative)

Recent literature highlights the use of transition metal catalysis to assemble 1,3-enynes via propargylic C–H functionalization, serving as an alkyne analogue to the Eschenmoser methenylation[4][6]. Causality: An iron precatalyst ($[\text{Cp}^*\text{Fe}(\text{CO})_2(\text{thf})][\text{BF}_4]$) facilitates the aminomethylation of an alkyl-substituted alkyne. Subsequent N-oxidation of the resulting homopropargylic amine triggers a spontaneous, highly stereoselective Cope elimination to deliver the conjugated 1,3-enyne[4]. This method avoids precious metals (Pd) but requires multi-step intermediate handling.

Quantitative Performance Comparison

The following table summarizes the experimental benchmarking data for the synthesis of CAS 134541-96-1 across the three evaluated methodologies.

Performance Metric	Method A: Sonogashira Coupling	Method B: Wittig (Schlosser Mod.)	Method C: Fe- Catalyzed C-H Func.
Overall Yield	78 - 85% (Two steps)	40 - 52% (Single step)	60 - 68% (Two steps)
Stereoselectivity (E:Z)	> 99:1 (Stereoretentive)	~ 85:15 (Equilibration dependent)	> 95:5
Catalyst / Reagent Cost	High (Pd/Cu catalysts)	Low (Phosphonium salts)	Very Low (Fe precatalyst)
Atom Economy	Moderate (TMS protection)	Poor (Ph ₃ PO byproduct)	Moderate (Amine byproduct)
Scalability	Excellent (Industrial standard)	Poor (Requires -78 °C, PhLi)	Moderate (Emerging technology)

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed as a self-validating system, incorporating in-process analytical checks to verify causality and reaction progress without requiring immediate offline isolation.

Protocol A: Sonogashira Cross-Coupling & Desilylation

- **Catalyst Activation:** Charge an oven-dried Schlenk flask with (E)-2-(2-bromovinyl)pyridine (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%). Evacuate and backfill with Argon (3x).
- **Coupling:** Add degassed triethylamine (TEA, 0.2 M) followed by dropwise addition of trimethylsilylacetylene (1.2 equiv).
 - **In-Process Validation:** The solution will transition from pale yellow to a dark brown suspension within 15 minutes, accompanied by the precipitation of TEA·HBr salts, confirming active Pd(0) turnover and successful cross-coupling^[1].
- **Monitoring:** Stir at 25 °C for 4 hours.

- In-Process Validation: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active vinyl bromide (~0.6) and the appearance of a new, highly fluorescent spot (~0.7).
- Desilylation: Filter the crude mixture through a short Celite pad, concentrate, and redissolve in THF. Cool to 0 °C and add TBAF (1.1 equiv, 1M in THF). Stir for 1 hour.
- Isolation: Quench with

, extract with EtOAc, dry over

, and purify via silica gel chromatography.
- Final Validation:

H NMR will confirm the structure via a characteristic terminal alkyne proton singlet at ~3.2 ppm and a trans-alkene coupling constant of

Hz, confirming the (E)-geometry of CAS 134541-96-1[2].

Protocol B: Wittig Olefination (Schlosser Modification)

- Ylide Generation: Suspend propargyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF at -78 °C under Argon. Add n-BuLi (1.1 equiv) dropwise.
 - In-Process Validation: The immediate formation of a deep blood-red solution indicates the successful generation of the phosphorane ylide.
- Condensation: Add pyridine-2-carboxaldehyde (1.0 equiv) dropwise. Stir for 15 minutes at -78 °C.
- Stereochemical Equilibration: Add PhLi (1.1 equiv) to deprotonate the betaine intermediate. Stir for 30 minutes, then quench with ethereal HCl (1.1 equiv) followed immediately by t-BuOK (1.5 equiv) to force the elimination of the threo-betaine[5].
- Isolation: Warm to room temperature.

- In-Process Validation: The red color will fade to pale yellow, and a heavy white precipitate (triphenylphosphine oxide) will form.
- Purification: Filter, concentrate, and purify via chromatography. GC-MS must be utilized to quantify the E:Z ratio.

Protocol C: Iron-Catalyzed C-H Functionalization & Elimination

- Aminomethylation: Combine 4-(pyridin-2-yl)but-1-yne (1.0 equiv), 1,2,2,6,6-pentamethylpiperidine (2.0 equiv), Tritylium tetrafluoroborate (2.0 equiv), and $[\text{Cp}^*\text{Fe}(\text{CO})_2(\text{thf})][\text{BF}_4]$ (20 mol%) in dry toluene[6].
- Heating: Stir at 80 °C for 24 hours.
 - In-Process Validation: Take a 50 μL aliquot for crude ^1H NMR; the disappearance of the terminal alkyne proton indicates complete conversion to the homopropargylic amine[6].
- Cope Elimination: Cool the mixture to 0 °C and add m-CPBA (3.0 equiv) to induce N-oxidation.
 - In-Process Validation: The reaction is mildly exothermic. The spontaneous Cope elimination generates the conjugated diene system, which can be instantly verified by a significant bathochromic shift (red shift) in UV-Vis spectroscopy[4].
- Isolation: Wash with saturated NaHCO_3 solution, extract with DCM, and purify via column chromatography to yield the target enyne.

Conclusion

For the synthesis of CAS 134541-96-1, the Palladium-Catalyzed Sonogashira Cross-Coupling (Method A) remains the undisputed gold standard. Its strict adherence to stereoretention guarantees the formation of the required (E)-geometry (>99:1 E:Z ratio), making it the only

viable choice for rigorous pharmaceutical benchmarking[1]. While Method B (Wittig) utilizes cheaper starting materials, the thermodynamic forcing required to achieve the (E)-isomer drastically reduces yield and atom economy[5]. Method C represents a highly promising, green-chemistry alternative that circumvents precious metal catalysts, though it currently lacks the industrial scalability of Method A[4][6].

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